(2S)-2-amino-3-azidopropanoic acid hydrochloride

azidoalanine mutagenicity stereospecific bioactivation Salmonella typhimurium TA100

(2S)-2-Amino-3-azidopropanoic acid hydrochloride (CAS 1620171-64-3), also referred to as 3-azido-L-alanine hydrochloride or L-β-azidoalanine HCl, is a synthetic, azide-bearing L-amino acid derivative. Its free base (CAS 105661-40-3) has a molecular formula of C₃H₆N₄O₂ and a molecular weight of 130.11 g/mol.

Molecular Formula C3H7ClN4O2
Molecular Weight 166.6
CAS No. 1620171-64-3
Cat. No. B6280436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-azidopropanoic acid hydrochloride
CAS1620171-64-3
Molecular FormulaC3H7ClN4O2
Molecular Weight166.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2S)-2-Amino-3-azidopropanoic Acid Hydrochloride (CAS 1620171-64-3) and Why Do Labs Source It?


(2S)-2-Amino-3-azidopropanoic acid hydrochloride (CAS 1620171-64-3), also referred to as 3-azido-L-alanine hydrochloride or L-β-azidoalanine HCl, is a synthetic, azide-bearing L-amino acid derivative. Its free base (CAS 105661-40-3) has a molecular formula of C₃H₆N₄O₂ and a molecular weight of 130.11 g/mol [1]. The hydrochloride salt (C₃H₇ClN₄O₂, MW 166.57 g/mol for the anhydrous form) is favoured in solid-phase peptide synthesis (SPPS) and bioconjugation workflows because the azide group enables both copper-catalysed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, permitting site-specific labelling, stapling and functionalisation of peptides and proteins [2]. Procurement decisions therefore hinge on demonstrated reactivity, stereochemical integrity, and compatibility with downstream biological or materials applications.

Why Generic Substitution of (2S)-2-Amino-3-azidopropanoic Acid Hydrochloride Carries Scientific and Procurement Risk


The azido-amino acid landscape is not functionally uniform. Close structural analogues of (2S)-2-amino-3-azidopropanoic acid hydrochloride—such as the D-enantiomer, the one-carbon homolog azidohomoalanine (AHA), or the alkyne congener homopropargylglycine (HPG)—differ substantially in ribosomal incorporation efficiency, click-kinetics, mutagenic potential and biophysical signature [1][2]. These differences mean that a decision to substitute one azide-bearing amino acid for another without experimental re-validation can compromise labelling density, reaction yield, or biological interpretation. The quantitative evidence below maps exactly where the L-azidoalanine scaffold occupies a distinct functional niche that no single comparator replicates across all relevant dimensions.

Quantitative Differentiation Evidence for (2S)-2-Amino-3-azidopropanoic Acid Hydrochloride (CAS 1620171-64-3)


L- vs D-Enantiomer Mutagenic Potency in Salmonella typhimurium: >95% Activity Resides in the L-Isomer

The mutagenic activity of azidoalanine is exquisitely stereoselective. When racemic and enantiopure L-azidoalanine were tested against Salmonella typhimurium strains TA100 and TA1535, the L-isomer accounted for essentially all of the observed mutagenic response; the D-isomer (or racemate) showed markedly reduced or negligible activity [1]. The molar potency of L-azidoalanine in TA100 and TA1535 was nearly identical to that of inorganic azide itself, confirming that the L-configuration is a prerequisite for metabolic activation to the ultimate mutagenic species [1]. This stereochemical requirement is further supported by subsequent work showing that synthetic D-azidoalanine exhibits very low mutagenic activity on strain TA1530 compared to the L-isomer [2].

azidoalanine mutagenicity stereospecific bioactivation Salmonella typhimurium TA100

Homologation Markedly Increases Mutagenic Potency: Azidoalanine vs 2-Amino-4-azidobutanoic Acid (HomoAZAL)

Homologation of azidoalanine by a single methylene unit yields 2-amino-4-azidobutanoic acid (HomoAZAL; azidohomoalanine), which exhibits a pronounced increase in molar mutagenic potency. In the original report, the mutagenic potency of HomoAZAL was described as several-fold higher than that of azidoalanine (AZAL) [1]. A follow-up structure-activity study confirmed that homologation produced a marked increase in molar mutagenic potency relative to L-azidoalanine in strain TA1530, whereas alpha-methyl substitution nearly abolished activity [2]. This steep dependence on side-chain length highlights that the azidoalanine scaffold occupies a distinct, intermediate position in the potency continuum: it is detectably mutagenic, but substantially less so than its one-carbon homolog.

azidoalanine homologue structure-activity relationship mutagenic potency ranking

SPAAC Second-Order Rate Constants with Sulfo-DBCO: Buffer- and pH-Dependent Kinetics for Bioconjugation Protocol Design

In a systematic spectrophotometric study of strain-promoted azide-alkyne cycloaddition (SPAAC), 3-azido-L-alanine was used as a representative small-molecule azide to benchmark reaction rates with sulfo-DBCO-amine. Second-order rate constants varied markedly with buffer and medium: in PBS (pH 7) rates were ≈0.32–0.85 M⁻¹s⁻¹, while HEPES (pH 7) yielded the fastest rates at ≈0.55–1.22 M⁻¹s⁻¹ . In cell culture media, DMEM supported faster SPAAC than RPMI (≈0.59–0.97 vs. 0.27–0.77 M⁻¹s⁻¹) . A comparator carbohydrate azide, 1-azido-1-deoxy-β-D-glucopyranoside, reacted faster than 3-azido-L-alanine, demonstrating that electron-donating substituents on the azide increase reactivity—making the amino acid scaffold intrinsically less reactive than electron-rich azides .

strain-promoted azide-alkyne cycloaddition SPAAC kinetics bioconjugation buffer optimisation

Relative Translational Incorporation Efficiency: Azidoalanine vs Azidohomoalanine in E. coli OmpC Display

In a cell-surface display system using outer membrane protein C (OmpC) in E. coli, azidohomoalanine (AHA) was efficiently incorporated as a methionine surrogate and detected by copper-catalysed azide-alkyne ligation. Under the same conditions, azidoalanine, along with azidonorvaline and azidonorleucine, was described as translationally inefficient, yielding only low levels of incorporation that were detectable only with an improved CuBr catalyst [1]. In a separate study, addition of highly pure CuBr to cells treated with AHA led to ca. 10-fold more extensive cell-surface labelling than previously observed, and this improved catalyst was required to detect the weaker signals from azidoalanine, azidonorvaline and azidonorleucine [2]. Azidoalanine was previously believed to be completely silent with respect to the cellular protein synthesis machinery [2].

non-canonical amino acid incorporation methionine surrogate cell surface display

IR Probe Sensitivity: Azido Stretch Dipole Strength Is 19× Larger than CN and 5× Larger than SCN

β-Azidoalanine has been quantitatively benchmarked as a local-environment IR probe. FTIR spectroscopy of the azidodipeptide revealed that the dipole strength of the azido asymmetric stretch mode is approximately 19 times larger than that of the nitrile (CN) stretch and 5 times larger than that of the thiocyanate (SCN) stretch—two established vibrational reporters [1]. Additionally, the azido stretch band showed a 14 cm⁻¹ blue shift between DMSO and H₂O, demonstrating sensitivity to solvent electrostatic environment [1]. When incorporated into the Aβ(16–22) amyloid peptide at position Ala21, the azido peak frequency reported on local hydrophobicity, confirming its utility as a site-specific structural probe [1].

vibrational Stark effect probe site-specific IR sensor azidoalanine dipole strength

Chemical Orthogonality in Total Synthesis: Enabling the Macrolactam Relacidamide via Azide Reduction on a Fully Assembled Peptide

In the total synthesis of the stabilised relacidine antibiotic analogue 'relacidamide', 3-azido-L-alanine was incorporated at position 9 of the linear peptide chain during solid-phase peptide synthesis (SPPS). After full chain assembly, the azide was cleanly reduced to the corresponding primary amine using trimethylphosphine (PMe₃) in a 3-hour reaction, providing the free amine required for subsequent solution-phase macrolactam cyclisation . This azide-to-amine conversion step was described as instrumental in overcoming a prior synthetic hurdle; the overall yield of purified relacidamide was 18% . The orthogonal reactivity of the azide group—stable to TFA and piperidine during SPPS, yet specifically reducible post-assembly—is a functional attribute that cannot be replicated by simple alkynyl or amino-functionalised building blocks in the same synthetic sequence.

nonribosomal peptide antibiotic solid-phase peptide synthesis orthogonal azide reduction

High-Value Application Scenarios for (2S)-2-Amino-3-azidopropanoic Acid Hydrochloride Based on Quantitative Differentiation Data


Site-Specific SPAAC Bioconjugation of Antibodies and Proteins in HEPES- or DMEM-Based Workflows

For research groups conjugating DBCO-modified antibodies or proteins via strain-promoted click chemistry, the quantitatively mapped kinetics of 3-azido-L-alanine with sulfo-DBCO enable buffer selection that maximises reaction rate. Using HEPES (pH 7) instead of PBS can accelerate SPAAC by up to approximately 3.8-fold (upper range of reported rate constants: 1.22 vs 0.32 M⁻¹s⁻¹), reducing conjugation time and reagent consumption. DMEM-based protocols also outperform RPMI, a critical consideration for cell-surface labelling experiments.

Low-Mutagenicity Metabolic Labeling for Environmental or Food-Safety Microbiology

When researchers require an azide-bearing amino acid for metabolic incorporation but must minimise potential mutagenicity—such as in studies of environmental isolates, food-borne pathogens, or probiotic strains—3-azido-L-alanine presents a quantitatively lower risk profile than its homologue azidohomoalanine (HomoAZAL). The latter compound exhibits several-fold higher molar mutagenic potency in Salmonella assays [1][2]. Selection of the L-azidoalanine scaffold is further justified by the stereochemical purity requirement: only the L-enantiomer is bioactivated, making D-contaminants functionally inert in this context [3].

IR Probe Incorporation in Amyloid or Membrane Protein Dynamics Studies

For structural biologists using FTIR or 2D-IR spectroscopy to probe local electrostatic environment changes, β-azidoalanine offers a dipole strength that is 19× larger than the commonly used nitrile (CN) probe and 5× larger than thiocyanate (SCN) [4]. This translates into superior signal-to-noise for site-specific incorporation at alanine positions in aggregation-prone peptides, as validated in Aβ(16–22) amyloid studies [4]. The measured 14 cm⁻¹ solvent-induced frequency shift further supports its use as a reporter of water exposure in membrane protein or fibril systems.

SPPS of Complex Macrocyclic Peptides Requiring Post-Assembly Amine Unmasking

For medicinal chemistry groups synthesising macrolactam or stapled peptide antibiotics, 3-azido-L-alanine functions as a masked amine that is stable through Fmoc-SPPS cycles (resistant to TFA and piperidine) yet quantitatively reducible by PMe₃ in 3 hours post-assembly . This orthogonal reactivity was the key synthetic solution for the relacidamide macrocycle and can be generalised to any peptide where a free amine must be unveiled after chain elongation without disturbing acid-labile side-chain protecting groups .

Quote Request

Request a Quote for (2S)-2-amino-3-azidopropanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.